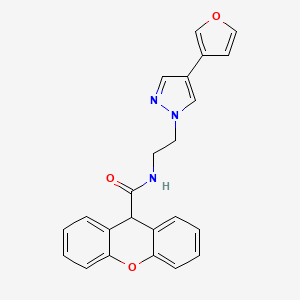

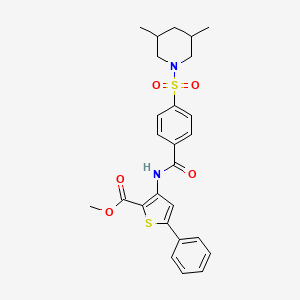

![molecular formula C13H19N3O4S B2954289 methyl N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamate CAS No. 301683-50-1](/img/structure/B2954289.png)

methyl N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide” is a related compound . It has a molecular weight of 233.31 . Another related compound is “4-(4-Methylpiperazin-1-yl)aniline” with a molecular weight of 191.28 .

Molecular Structure Analysis

The InChI code for “4-(4-Methylpiperazin-1-yl)aniline” is 1S/C11H17N3/c1-13-6-8-14(9-7-13)11-4-2-10(12)3-5-11/h2-5H,6-9,12H2,1H3 .

Scientific Research Applications

Biological and Nonbiological Modifications

Methylcarbamate insecticides, including compounds similar to the requested chemical, undergo various metabolic processes in animals, plants, and insects, resulting in hydrolysis, oxidation, dealkylation, and conjugation. These processes yield products that are conjugated, stored, or excreted. For instance, carbaryl is metabolized to form hydroxy, dihydro-dihydroxy, and N-hydroxymethyl carbaryl through hydroxylation, and subsequently hydrolysed to form 1-naphthol. Similar metabolic pathways are observed for other carbamates such as carbofuran, which is primarily hydrolyzed in animals (Knaak, 1971).

Metabolism and Metabolites Identification

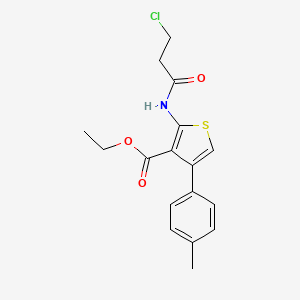

The metabolism of novel compounds structurally related to methyl N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamate has been studied, revealing extensive biotransformation. For example, TM208, a compound with excellent in vivo and in vitro anticancer activity and low toxicity, was shown to undergo significant metabolism in rat bile, with the identification of multiple metabolites through high-performance liquid chromatography and tandem mass spectrometry (Jiang et al., 2007).

Pharmacological Evaluations

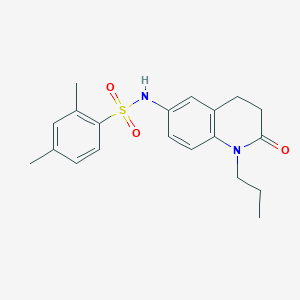

Pharmacological evaluations of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, compounds related to the request, as potent and selective 5-HT(1B/1D) antagonists have been conducted. These studies involve synthesis, receptor binding profiles, and functional in vitro testing, contributing to the structure-activity relationship (SAR) studies of these compounds (Liao et al., 2000).

Nanotechnology in Agriculture

Solid lipid nanoparticles and polymeric nanocapsules containing carbamates, such as carbendazim, have been developed for agricultural applications to provide sustained release, reduce environmental toxicity, and improve efficacy against fungal diseases. This innovative approach demonstrates the potential of nanotechnology in enhancing the delivery and performance of traditional chemical compounds in agriculture (Campos et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit the receptor tyrosine kinase rearranged during transfection (ret) . RET plays pivotal roles in several cancers, including thyroid carcinoma and non-small cell lung cancer (NSCLC) .

Mode of Action

It is suggested that similar compounds inhibit the activity of ret . This inhibition could occur through the compound binding to the RET protein, thereby preventing it from carrying out its normal function.

Biochemical Pathways

Inhibition of RET could therefore affect these pathways, potentially leading to reduced cell proliferation and increased cell death .

Pharmacokinetics

A similar compound was found to possess good oral pharmacokinetic properties . This suggests that methyl N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamate might also have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Similar compounds have been found to exhibit strong antiproliferative activities against certain cancer cell lines . This suggests that methyl N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamate might also have antiproliferative effects.

properties

IUPAC Name |

methyl N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4S/c1-15-7-9-16(10-8-15)21(18,19)12-5-3-11(4-6-12)14-13(17)20-2/h3-6H,7-10H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHABSHMJVJUQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-fluorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2954206.png)

![N-(cyanomethyl)-4-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2954207.png)

![2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2954208.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2954218.png)

![8-butyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2954219.png)

![N-(2-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)amino)-2-oxoethyl)benzamide](/img/structure/B2954220.png)

![N-[(4-Tert-butylphenyl)-cyanomethyl]-2-methylsulfonylpropanamide](/img/structure/B2954225.png)